molecular formula C12H13FN2O B8354395 2-cyano-N-(4-ethyl-2-fluoro-benzyl)-acetamide

2-cyano-N-(4-ethyl-2-fluoro-benzyl)-acetamide

Cat. No.: B8354395
M. Wt: 220.24 g/mol
InChI Key: SHIGPBXNOSVQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-ethyl-2-fluoro-benzyl)-acetamide is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

2-cyano-N-[(4-ethyl-2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C12H13FN2O/c1-2-9-3-4-10(11(13)7-9)8-15-12(16)5-6-14/h3-4,7H,2,5,8H2,1H3,(H,15,16)

InChI Key

SHIGPBXNOSVQHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CNC(=O)CC#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl cyanoacetate (1.16 mL, 13 mmol) and 4-ethyl-2-fluoro-benzylamine (1.15 g, 7.5 mmol) were combined in ethanol (20 mL). 4-(N,N-dimethylamino)pyridine (catalytic) was added and the reaction was heated in a 60° C. oil bath. After 16 hours heating, the reaction was concentrated under reduced pressure to afford crude product which was purified by flash chromatography eluting with a gradient from hexane to 60% ethyl acetate/hexane to afford 2-cyano-N-(4-ethyl-2-fluoro-benzyl)-acetamide (652 mg, 40% yield). 1H-NMR (400 MHz, CDCl3): δ 7.26-7.20 (1H, m), 6.98-6.90 (2H, m), 6.39 (1h, br s), 4.49 (2H, d, J=5.8 Hz), 3.38 (2H, s), 2.64 (2H, q, J=7.6 Hz), 1.23 (3H, t, J=7.6 Hz).
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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